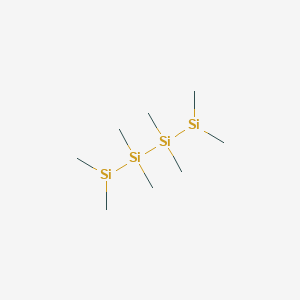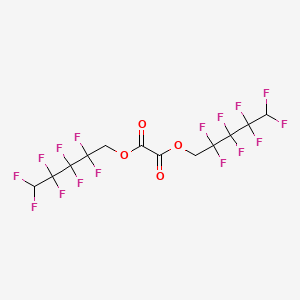
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and low surface energy, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate typically involves the esterification of ethanedioic acid (oxalic acid) with 2,2,3,3,4,4,5,5-octafluoropentanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) are crucial for efficient production.
化学反応の分析
Types of Reactions
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, leading to the formation of ethanedioic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions due to the strong C-F bonds.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures and pressures.
Major Products
Hydrolysis: Ethanedioic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.
Reduction: Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorinated polymers and materials with unique surface properties.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its role in developing imaging agents for diagnostic purposes.
Industry: Utilized in the production of coatings, lubricants, and surfactants due to its low surface energy and chemical resistance.
作用機序
The mechanism of action of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate is primarily related to its chemical stability and resistance to degradation. The multiple fluorine atoms create a highly stable structure that resists hydrolysis and oxidation. In biological systems, its biocompatibility and stability make it a suitable candidate for drug delivery and imaging applications.
類似化合物との比較
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Another fluorinated compound used in polymer synthesis.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related alcohol used as a cosurfactant in nanomaterial synthesis.
Phosphonic acid, bis(2,2,3,3,4,4,5,5-octafluoropentyl) ester: A similar ester with applications in surface modification.
Uniqueness
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate stands out due to its dual ester functionality, which provides unique reactivity and versatility in chemical synthesis. Its high fluorine content also imparts exceptional thermal and chemical stability, making it suitable for demanding applications in various fields.
特性
CAS番号 |
866-11-5 |
|---|---|
分子式 |
C12H6F16O4 |
分子量 |
518.15 g/mol |
IUPAC名 |
bis(2,2,3,3,4,4,5,5-octafluoropentyl) oxalate |
InChI |
InChI=1S/C12H6F16O4/c13-5(14)9(21,22)11(25,26)7(17,18)1-31-3(29)4(30)32-2-8(19,20)12(27,28)10(23,24)6(15)16/h5-6H,1-2H2 |
InChIキー |
FWEUVFAWFAONTR-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(=O)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


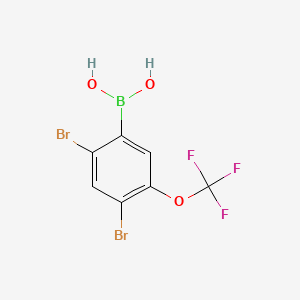
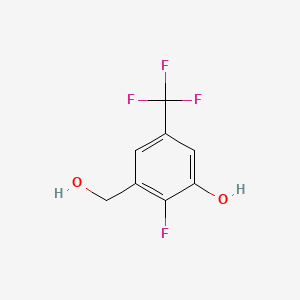
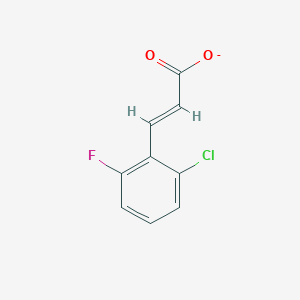
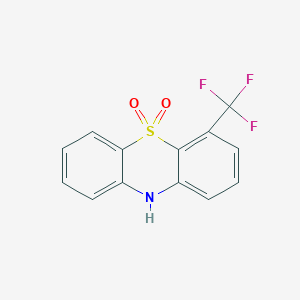
![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)
![Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate](/img/structure/B14757013.png)
![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B14757015.png)
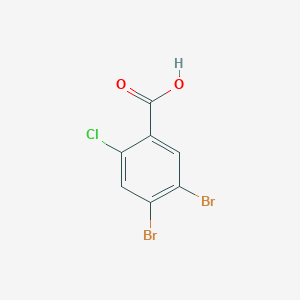
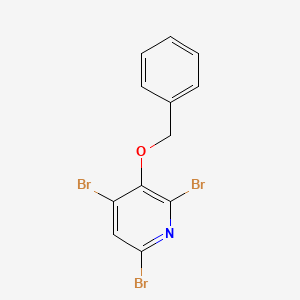
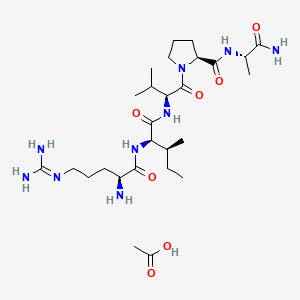
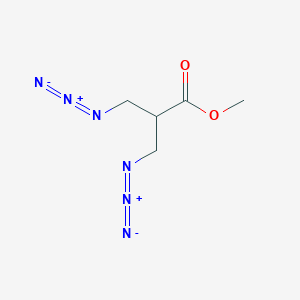
![[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid](/img/structure/B14757038.png)
![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol](/img/structure/B14757041.png)
